3-(3-Pyridyl)-D-alanine

Serotonin metabolism Tryptophan pyrrolase inhibition Enantioselective neurochemistry

3-(3-Pyridyl)-D-alanine (CAS 70702-47-5) is a non-proteinogenic D-α-amino acid characterized by a 3-pyridyl substituent at the β-carbon position. Commercially available as a white to off-white crystalline powder, specifications typically include ≥99% HPLC purity, a molecular weight of 166.18 g·mol⁻¹, and a specific optical rotation [α]²⁰D = -25 ± 1° (c = 0.5 in 1 N HCl) that confirms the D configuration.

Molecular Formula C8H10N2O2
Molecular Weight 166,18*72,90 g/mole
CAS No. 70702-47-5
Cat. No. B555658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Pyridyl)-D-alanine
CAS70702-47-5
Synonyms3-(3-Pyridyl)-D-alanine; 70702-47-5; D-3-(3-pyridyl)-alanine; 3'-Aza-D-phenylalanine; (R)-2-Amino-3-(pyridin-3-yl)propanoicacid; (2R)-2-amino-3-(pyridin-3-yl)propanoicacid; D-3-PYRIDYLALANINE; 3'-PYRIDYL-D-ALA; SBB065223; (2R)-2-amino-3-(3-pyridyl)propanoicacid; 3-Aza-D-phenylalanine; 3-Aza-L-phenylalanine; 3-(Pyridin-3-yl)-D-alanine; 3-(Pyridin-3-yl)-L-alanine; 3-[(2S)-2-Amino-2-carboxyethyl]pyridine; (2R)-2-Amino-3-(pyridin-3-yl)propionicacid; AC1LOQZD; PubChem15910; 3-(3-pyridinyl)-d-alanine; H-D-3-PAL-OH; SCHEMBL208324; H-D-ALA(3-PYRI)-OH; H-D-Ala(3-pyridyl)-OH?HCl; D-ALA(3'-PYRIDYL)-OH; 82935_FLUKA
Molecular FormulaC8H10N2O2
Molecular Weight166,18*72,90 g/mole
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1
InChIKeyDFZVZEMNPGABKO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Pyridyl)-D-alanine CAS 70702-47-5: A Non-Proteinogenic D-Amino Acid Building Block for Peptide Synthesis and Pharmacological Research


3-(3-Pyridyl)-D-alanine (CAS 70702-47-5) is a non-proteinogenic D-α-amino acid characterized by a 3-pyridyl substituent at the β-carbon position. Commercially available as a white to off-white crystalline powder, specifications typically include ≥99% HPLC purity, a molecular weight of 166.18 g·mol⁻¹, and a specific optical rotation [α]²⁰D = -25 ± 1° (c = 0.5 in 1 N HCl) that confirms the D configuration . This chiral building block is a critical constituent of clinically validated gonadotropin-releasing hormone (GnRH) antagonists such as degarelix and ganirelix, and is broadly employed in structure–activity relationship (SAR) studies, neurochemical investigations, and solid-phase peptide synthesis .

Why 3-(3-Pyridyl)-D-alanine Cannot Be Interchanged with L-Enantiomers or 2-/4-Pyridyl Positional Isomers


Substituting 3-(3-pyridyl)-D-alanine with the L‑enantiomer or with 2‑pyridyl or 4‑pyridyl positional isomers leads to pronounced, quantifiable losses of biological activity in well‑defined in vitro and in vivo assays. The D‑stereochemistry is essential for selective receptor activation (e.g., V1b pituitary vasopressin agonism) and for the potency of therapeutic peptide scaffolds (e.g., GnRH antagonists), while the 3‑pyridyl orientation provides up to 4‑fold greater anti‑inflammatory potency over alternative pyridyl positions. Even co‑administration of racemic mixtures does not recapitulate the effects of the pure D‑enantiomer in tryptophan–serotonin metabolic studies. The evidence below demonstrates that procuring the correct stereoisomer and regiochemistry is a non‑negotiable requirement for reproducible pharmacological outcomes.

3-(3-Pyridyl)-D-alanine: Quantitative Evidence of Differentiation from Closest Analogs


D-3-PA Does Not Elevate Brain Serotonin, Whereas L-3-PA Produces a Sustained Increase: A Stereospecific Neurochemical Differentiation

In male Wistar rats, D-3-PA (50 mg/kg) had no effect on brain serotonin (5‑HT) concentration, serum free tryptophan, or liver tryptophan pyrrolase activity. By contrast, L-3-PA (50 mg/kg) and DL-3-PA (100 mg/kg) significantly increased brain 5‑HT and serum free tryptophan while decreasing hepatic tryptophan pyrrolase activity. The effects of DL‑3‑PA (100 mg/kg) were not statistically different from those of L‑3‑PA (50 mg/kg), confirming that the activity resides exclusively in the L‑enantiomer [1].

Serotonin metabolism Tryptophan pyrrolase inhibition Enantioselective neurochemistry

3‑Pyridyl Position Delivers 3‑Fold to 4‑Fold Greater Anti‑Inflammatory Potency Versus 2‑ and 4‑Pyridyl Isomers in Rat Paw Edema

In the carrageenin‑induced rat paw edema assay, the anti‑inflammatory activity of dl‑3‑pyridylalanine (3‑PA) was 3 times greater than that of dl‑2‑pyridylalanine (2‑PA) and 4 times greater than that of dl‑4‑pyridylalanine (4‑PA). All three pyridylalanine analogues were more potent than phenylbutazone, the reference standard. This quantitative SAR establishes a strict rank order of 3‑PA ≫ 2‑PA > 4‑PA for anti‑inflammatory efficacy [1].

Anti-inflammatory potency Pyridyl positional isomer SAR Carrageenin edema model

D‑3‑Pal at Position 3 Outperforms D‑Trp, D‑2‑Pal and D‑4‑Pal in LHRH Antagonist Antiovulatory Potency

Head‑to‑head comparisons of LHRH antagonist analogues revealed that substitution of position 3 with D‑3‑Pal yielded superior antiovulatory activity relative to D‑Trp³, D‑2‑Pal³, and D‑4‑Pal³. The prototype [N‑Ac‑D‑2‑Nal¹, pCl‑D‑Phe², D‑3‑Pal³, D‑Arg⁶, D‑Ala¹⁰]‑LHRH inhibited ovulation 100 % at a subcutaneous dose of 500 ng and 57 % at 250 ng, representing the most potent LHRH antagonist class reported at the time [1].

LHRH antagonist Antiovulatory activity D‑3‑Pal positional superiority

D‑3‑Pal Substitution Imparts Selective V1b Pituitary Agonism with Minimal V2 Antidiuretic and V1a Vasoconstrictor Activity

Incorporation of D‑3‑(3‑pyridyl)‑alanine at position 2 of arginine‑vasopressin (d[D‑3Pal]VP) generated a peptide that behaved as a potent pituitary (V1b) agonist, a weak antidiuretic (V2) agonist, and a weak vasoconstrictor (V1a) antagonist. In direct comparison, d[D‑3Pal]VP elicited comparable ACTH secretion to [Val⁴,D‑Arg⁸]VP but without increasing intracellular cyclic AMP, indicating a distinct, selective signaling signature. Other D‑3‑Pal‑trisubstituted analogues exhibited negligible receptor activity across all three subtypes [1].

Vasopressin receptor selectivity V1b pituitary agonism D‑3‑Pal substitution

D‑3‑Pal is a Clinically Validated Building Block in FDA‑Approved GnRH Antagonists Degarelix and Ganirelix, Unlike Positional Isomers

The sequence of the FDA‑approved GnRH antagonist degarelix (Firmagon®) contains D‑3‑pal at position 3; ganirelix (Orgalutran®) incorporates D‑3‑Pal at an analogous position. Both drugs are manufactured at ton scale annually, demonstrating robust supply‑chain integration for this amino acid. In contrast, the 2‑pyridyl and 4‑pyridyl positional isomers have not appeared in any approved peptide therapeutic [1]. Additionally, the investigational antagonist ozarelix also contains D‑3‑Pal, further validating its clinical‑development pedigree.

Clinical translation GnRH antagonist Degarelix Ganirelix

Enzymatic Resolution Yields Enantiomerically Pure D‑3‑Pyridylalanine, Verified by GITC‑HPLC Analysis

Rao et al. reported that enzymatic resolution of DL‑3‑(3‑pyridyl)‑alanine ethyl ester with an aminoacylase yielded the free D‑amino acid with high optical purity, as confirmed by reversed‑phase HPLC analysis of the 2,3,4,6‑tetra‑O‑acetyl‑β‑D‑glucopyranosyl isothiocyanate (GITC) diastereomeric derivative. No residual L‑enantiomer was detected under the analytical conditions [1]. This method provides a validated quality‑control framework that commercial suppliers employ to certify enantiomeric excess.

Enantiomeric purity GITC‑HPLC Enzymatic resolution

3-(3-Pyridyl)-D-alanine: High-Value Application Scenarios Grounded in Quantitative Differentiation Data


Serotonin Pathway Deconvolution: Using D‑3‑PA as a Stereochemical Control for L‑3‑PA‑Mediated Effects

In neurochemical studies aimed at dissecting the role of pyridylalanines in serotonin (5‑HT) metabolism, 3‑(3‑pyridyl)‑D‑alanine serves as an indispensable stereochemical negative control. As demonstrated by Shimeno et al. (1984), D‑3‑PA (50 mg/kg) produces zero elevation of brain 5‑HT, whereas L‑3‑PA causes a significant, sustained increase [1]. Researchers can co‑administer D‑3‑PA with L‑3‑PA to verify that any serotonergic modulation is enantiomer‑specific, eliminating confounding effects and strengthening mechanistic conclusions.

Anti‑Inflammatory Lead Optimization: Exploiting the 3‑Fold to 4‑Fold Potency Advantage of 3‑Pyridylalanine

For medicinal chemistry programs targeting acute inflammation, the 3‑pyridyl isomer provides a validated starting scaffold with 3‑fold greater potency than 2‑PA and 4‑fold greater potency than 4‑PA in the carrageenin rat paw edema assay [2]. Building a focused library around the 3‑pyridyl‑D‑alanine core enables SAR exploration with the confidence that the optimal regiochemistry has already been selected, potentially reducing the number of compounds required to identify a lead candidate.

GnRH Antagonist Development: Incorporating D‑3‑Pal at Position 3 to Maximize Antiovulatory Potency

In the design of next‑generation GnRH antagonists, replacing D‑Trp³, D‑2‑Pal³, or D‑4‑Pal³ with D‑3‑Pal³ has been shown to enhance antiovulatory potency [3]. The clinically approved sequence of degarelix and ganirelix already leverages this substitution, confirming its translational viability . Procurement of high‑purity D‑3‑Pal is therefore a critical step for any organization advancing peptide‑based GnRH antagonist candidates toward preclinical or clinical development.

Vasopressin V1b Receptor Tool Compounds: Achieving Selective Pituitary Agonism with D‑3‑Pal Substitution

To create selective pharmacological probes for the V1b (pituitary) vasopressin receptor, incorporation of D‑3‑(3‑pyridyl)‑alanine at position 2 of the vasopressin sequence is a validated strategy that yields potent V1b agonism while sparing V2 and V1a activity [4]. Such probes are instrumental for functional studies of the hypothalamic–pituitary–adrenal (HPA) axis and for screening compounds with potential applications in stress‑related psychiatric disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Pyridyl)-D-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.